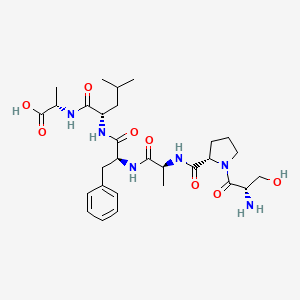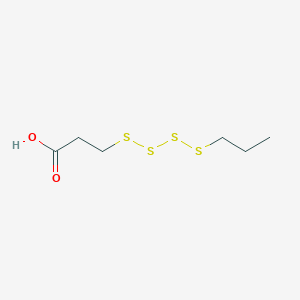
3-(Propyltetrasulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propyltetrasulfanyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a propyltetrasulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propyltetrasulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid derivatives with sulfur-containing reagents under controlled conditions. For instance, the reaction of 3-bromopropanoic acid with sodium tetrasulfide in the presence of a suitable solvent can yield this compound. The reaction typically requires moderate temperatures and may be catalyzed by transition metals to enhance the yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Propyltetrasulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the tetrasulfanyl group to lower oxidation states, such as disulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrasulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
3-(Propyltetrasulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique sulfur moiety makes it a potential candidate for studying sulfur metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Propyltetrasulfanyl)propanoic acid involves its interaction with molecular targets through its sulfur-containing moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include redox reactions and the formation of disulfide bonds, which can affect cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Phenethylphenyl)propanoic acid
- 3-Hydroxypropionic acid
- Propanoic acid derivatives
Uniqueness
3-(Propyltetrasulfanyl)propanoic acid is unique due to its tetrasulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other propanoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
823235-30-9 |
|---|---|
Molecular Formula |
C6H12O2S4 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
3-(propyltetrasulfanyl)propanoic acid |
InChI |
InChI=1S/C6H12O2S4/c1-2-4-9-11-12-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI Key |
YOROJHCGNWIOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSSSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


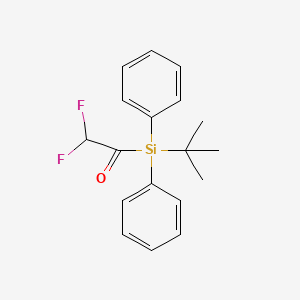
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
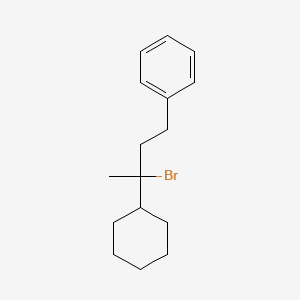
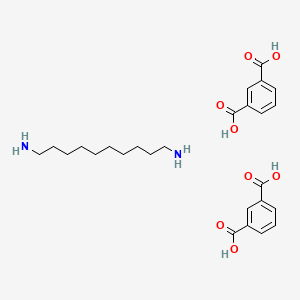

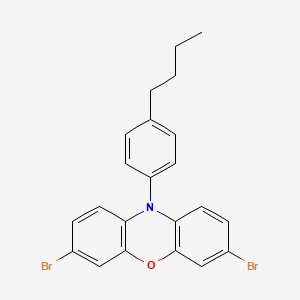
![2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14223637.png)
![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)

![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
